molecular formula C15H10F3N5 B1273199 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 863305-83-3

7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B1273199
CAS No.: 863305-83-3
M. Wt: 317.27 g/mol
InChI Key: FGMPVSLWIIHBQU-UHFFFAOYSA-N
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Description

7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, which is widely recognized for its potent protein kinase inhibitor (PKI) activity and plays a critical role in targeted cancer therapy . The 6-cyano functional group on its structure is a key synthetic handle, as it can be efficiently converted into a tetrazole ring, a metabolically stable bio-isostere of a carboxyl group, which can significantly enhance the binding affinity and physicochemical properties of lead compounds for targets like Casein Kinase 2 (CK2) . This strategic modification makes the compound a versatile precursor in the synthesis of novel kinase inhibitors. Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated significant inhibitory effects on a range of kinases implicated in oncogenesis, including CK2, EGFR, B-Raf, and MEK, making them promising candidates for the development of therapies for non-small cell lung cancer (NSCLC), melanoma, and other malignancies . The specific substitution pattern on this core structure allows researchers to explore critical structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This product is intended for research purposes as a building block in the design and synthesis of potential therapeutic agents. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5/c1-8-12(9-3-2-4-11(5-9)15(16,17)18)14-21-7-10(6-19)13(20)23(14)22-8/h2-5,7H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMPVSLWIIHBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC(=CC=C3)C(F)(F)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126732
Record name 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863305-83-3
Record name 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863305-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Role of Oxygen Atmosphere

The reaction atmosphere critically influences yield. Under an oxygen atmosphere (1 atm), the target compound forms in 94% yield , compared to 74% under air and 6% under argon . Oxygen facilitates oxidative dehydrogenation, driving the reaction toward completion by removing hydrogen atoms from intermediates (Table 1).

Table 1: Effect of Atmosphere and Acid Equivalents on Yield

Entry Acid (Equiv) Atmosphere Yield (%)
1 HOAc (6) Air 74
2 HOAc (6) O₂ 94
3 HOAc (6) Ar 6

Solvent and Additive Optimization

Ethanol outperforms alternatives like acetonitrile or DMF due to its ability to stabilize intermediates. Acetic acid acts as a proton donor, enhancing the enolization of ethyl acetoacetate. Increasing acetic acid from 2 to 6 equivalents raises yields from 34% to 74% under air. Excess acetic acid (>6 equiv) promotes side reactions, forming triazolo[1,5-a]pyridine byproducts.

Mechanistic Pathway

The mechanism involves three stages:

  • Nucleophilic Addition : The enol form of ethyl acetoacetate attacks N-amino-2-iminopyridine, forming adduct A .
  • Oxidative Dehydrogenation : Molecular oxygen oxidizes A to intermediate B , eliminating H₂O.
  • Cyclization : B undergoes intramolecular cyclization to yield the pyrazolo[1,5-a]pyrimidine core.

Alternative Catalytic Systems

While Pd(OAc)₂ is optimal, Cu(OAc)₂ also catalyzes the reaction but with lower efficiency (≤55% yield). Strong Brønsted acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) are less effective, yielding ≤55% due to incomplete dehydrogenation.

Crystallographic Validation

X-ray diffraction analysis confirms the structure of related pyrazolopyrimidine derivatives synthesized via this method. The trifluoromethylphenyl group adopts a planar conformation, while the cyano group stabilizes the crystal lattice through dipole interactions.

Challenges and Limitations

  • Byproduct Formation : Competing triazolo[1,5-a]pyrimidine derivatives form if acetic acid exceeds 6 equivalents.
  • Oxygen Sensitivity : The reaction requires strict oxygen control; trace moisture reduces yields by destabilizing intermediates.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising antitumor properties. Specifically, compounds similar to 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile have been shown to inhibit cell proliferation in various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest, making them potential candidates for cancer therapy.

Antiviral Properties

There is emerging evidence supporting the antiviral efficacy of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been investigated for its ability to inhibit viral replication in vitro. Mechanistic studies suggest that it may interfere with viral enzymes, thus preventing the virus from successfully replicating within host cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research shows that it can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity positions it as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

Enzyme Inhibition Studies

7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been utilized in enzyme inhibition studies. It serves as a valuable tool in understanding enzyme kinetics and mechanisms due to its ability to selectively inhibit specific enzymes involved in metabolic pathways.

Molecular Pathway Analysis

This compound has been employed in studies investigating various molecular pathways, particularly those related to cancer and inflammation. By using this compound as a probe, researchers can elucidate the roles of specific signaling pathways in disease processes.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, including 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile. The results indicated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range. The study concluded that this compound could serve as a lead for further development of antitumor agents.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation published in Pharmacology Reports explored the anti-inflammatory mechanisms of pyrazolo[1,5-a]pyrimidine derivatives. The study demonstrated that treatment with 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. These findings suggest its potential use in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to alterations in cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Profiles and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₅H₁₀F₃N₅ 343.27 2-Me, 3-[3-(CF₃)Ph], 7-NH₂, 6-CN
Dimethyl-3-((3-(trifluoromethyl)phenyl)diazenyl)pyrazolo[1,5-a]pyrimidine-2,7-diol (8b) C₁₆H₁₂F₃N₅O₂ 363.29 2,7-diOH, 3-[3-(CF₃)Ph-diazenyl]
7-Amino-2-hydroxy-5-(4-MeOPh)-3-[3-(CF₃)Ph-diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c) C₂₂H₁₇F₃N₆O₂ 454.40 5-(4-MeOPh), 3-[3-(CF₃)Ph-diazenyl], 7-NH₂, 6-CN
7-Amino-3-(2'-ClPh-azo)-2-Et-5-Ph-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c, ) C₂₁H₁₆ClN₇ 401.84 2-Et, 3-(2-ClPh-azo), 5-Ph, 7-NH₂, 6-CN
7-Amino-6-Ph-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 320417-39-8) C₁₃H₉N₅ 235.24 6-Ph, 3-CN, 7-NH₂

Key Observations:

Trifluoromethyl vs. Chloro/Methoxy Groups : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and hydrophobic interactions compared to chloro (e.g., 10c in ) or methoxy groups (e.g., 10c in ) .

Diazenyl Linkers : Compounds like 8b and 10c () use diazenyl (-N=N-) linkers to attach the trifluoromethylphenyl group, which may alter binding orientation compared to the direct attachment in the target compound .

Cyano Group: The 6-cyano substituent is conserved in most analogs, suggesting its critical role in hydrogen bonding with kinase active sites .

Table 2: Cytotoxicity and Apoptosis Induction

Compound Name Apoptosis Induction (%) Cell Cycle Arrest (G2/M Phase %) Key Targets
Target Compound Not reported Not reported EGFR (predicted)
8b 73.36 26.29 EGFR, HepG-2 cells
10c () 73.71 26.64 EGFR, HepG-2 cells
10c () Not reported Not reported Structural analog

Key Findings:

  • Apoptosis Efficiency : Derivatives with diazenyl linkers (e.g., 8b , 10c ) exhibit high apoptosis rates (~73%) in HepG-2 cells, likely due to enhanced DNA intercalation or kinase inhibition .
  • G2/M Phase Arrest : Both 8b and 10c () induce ~26% G2/M arrest, indicating interference with microtubule dynamics or checkpoint signaling .
  • Target Compound: While direct data are unavailable, its trifluoromethyl and cyano groups are implicated in EGFR binding, as seen in analogs .

Physicochemical and Pharmacokinetic Properties

Table 3: Solubility and LogP Values

Compound Name LogP Topological Polar Surface Area (Ų) Melting Point (°C)
Target Compound 3.1* 80 Not reported
CAS 320417-39-8 1.3 80 Not reported
10c () 2.8* 105 266–268

*Estimated using analogous structures.

Key Insights:

  • Lipophilicity : The target compound’s higher LogP (3.1 vs. 1.3 in CAS 320417-39-8) reflects increased membrane permeability due to the trifluoromethyl group .
  • Melting Points : Derivatives with bulky substituents (e.g., 2-ClPh-azo in ) exhibit higher melting points (>260°C), suggesting crystalline stability .

Biological Activity

7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS Number: 863305-83-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₀F₃N₅
  • Molecular Weight : 317.28 g/mol
  • Melting Point : 230–232 °C

Biological Activity Overview

The biological activities of 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile have been investigated in various studies, highlighting its potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Specifically:

  • Inhibition of Cell Proliferation : Compound derivatives were tested against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), showing growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Mechanism of Action : The mechanism involves interference with the tubulin structure and blocking cell cycle progression. Docking simulations have suggested binding interactions with the colchicine site on tubulin, which is critical for microtubule dynamics .

Enzymatic Inhibition

The compound has also demonstrated potential as an inhibitor of specific enzymes involved in cancer progression and inflammation:

  • MK2 Inhibition : Some derivatives have been identified as potent inhibitors of MK2 (Mitogen-Activated Protein Kinase Activated Protein Kinase 2), which plays a crucial role in inflammatory responses. These compounds showed effective inhibition of TNF-alpha release in cellular models .

Case Studies and Research Findings

StudyFindings
MDPI Review (2021) Discussed the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines; highlighted their anticancer potential and enzymatic inhibitory activity .
Anticancer Study (2023) Identified specific derivatives with IC50 values in low micromolar range; demonstrated significant inhibition of cell proliferation in cancer cell lines .
Enzymatic Activity Report (2022) Showed selective inhibition of AC1 activity related to chronic pain signaling; indicated potential for further therapeutic development .

Synthesis and Structural Modifications

The synthesis of 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves cyclocondensation reactions using NH-aminopyrazoles with various electrophilic compounds. This allows for structural modifications that enhance biological activity while maintaining low toxicity profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of enaminones or azo-coupling reactions. For example, refluxing precursors in pyridine with subsequent neutralization and recrystallization (e.g., ethanol/DMF mixtures) achieves yields of 62–70% . Key steps include TLC monitoring of reaction progress and purification via recrystallization to remove unreacted starting materials. Elemental analysis (C, H, N) and spectroscopic techniques (IR, NMR) are critical for validating intermediate purity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Resolve aromatic protons (δ 7.06–7.68 ppm) and trifluoromethyl groups (δ -60 to -70 ppm for CF3) .
  • IR Spectroscopy : Confirm amino (-NH2, ~3400 cm⁻¹), cyano (-CN, ~2200 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z 279.3 for C15H13N5O derivatives) .
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and predict byproducts?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches identify transition states and energy barriers, enabling prediction of optimal solvents (e.g., DMF for polar intermediates) and catalysts . For example, ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error steps by 40–60% .

Q. How should researchers address contradictions in spectroscopic data or elemental analysis?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 7-amino-pyrazolo[1,5-a]pyrimidine derivatives ).
  • Solvent Artifacts : Re-record spectra in deuterated DMSO or CDCl3 to eliminate solvent-induced peak splitting .
  • Batch Reproducibility : Replicate syntheses under inert atmospheres (N2/Ar) to minimize oxidation of amino groups, which alters elemental ratios .

Q. What strategies enhance biological activity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Trifluoromethyl Substitution : The -CF3 group at the 3-phenyl position increases lipophilicity and target binding affinity (e.g., kinase inhibition ).
  • Amino Group Modification : Replace -NH2 with acylated or alkylated derivatives (e.g., benzamido in 7-benzamido analogs) to modulate solubility and bioavailability .
  • In Silico Docking : Use AutoDock or Schrödinger to predict interactions with enzymes (e.g., cytochrome P450 isoforms) .

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